molecular formula C2H7O3PS B7824604 [methoxy(sulfanyl)phosphoryl]oxymethane

[methoxy(sulfanyl)phosphoryl]oxymethane

Cat. No.: B7824604
M. Wt: 142.12 g/mol
InChI Key: WWJJVKAEQGGYHJ-UHFFFAOYSA-N
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Description

[Methoxy(sulfanyl)phosphoryl]oxymethane is an organophosphorus compound characterized by a phosphoryl (P=O) core substituted with methoxy (OCH₃), sulfanyl (S-), and oxymethane (OCH₃) groups. This compound belongs to the broader class of thiophosphates, which are notable for their applications in agrochemicals, pharmaceuticals, and coordination chemistry .

Properties

IUPAC Name

[methoxy(sulfanyl)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJJVKAEQGGYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophosphoryl Chloride (PSCl3_33) as a Key Intermediate

The synthesis of [methoxy(sulfanyl)phosphoryl]oxymethane typically begins with the preparation of thiophosphoryl chloride (PSCl3_3), a pivotal intermediate. As detailed in Patent TW202012422A, PSCl3_3 is synthesized by reacting phosphorus trichloride (PCl3_3) with elemental sulfur under an inert nitrogen-argon atmosphere. The reaction proceeds via nucleophilic substitution, where sulfur displaces a chloride ion:

PCl3+SPSCl3+Cl2(80–130°C, 2–3 hours)\text{PCl}3 + \text{S} \rightarrow \text{PSCl}3 + \text{Cl}_2 \quad \text{(80–130°C, 2–3 hours)}

Catalysts such as methylethylpyridine (MEP) accelerate the reaction, achieving 98% molar yield after 8–10 cycles. Residual PCl3_3 is maintained below 0.5% through vacuum distillation (700–710 mmHg), ensuring high-purity PSCl3_3.

Methanolysis and Monoester Formation

PSCl3_3 undergoes methanolysis in CH2_2Cl2_2 at 0–10°C to form O-methyl dithiophosphoryl dichloride (monoester):

PSCl3+2CH3OH(CH3O)2PSCl+2HCl\text{PSCl}3 + 2\text{CH}3\text{OH} \rightarrow \text{(CH}3\text{O)}2\text{PSCl} + 2\text{HCl}

Excess methanol ensures complete conversion, while side reactions producing diester (2–3%) and triester (<1%) are minimized through temperature control. Phase separation (water vs. oil) isolates the monoester, which is neutralized with caustic solutions to remove residual HCl.

Catalytic Alkylation for Diester Synthesis

Methylation with Alkali Metals

The monoester is methylated using methyl alkali (e.g., NaOCH3_3) in CH2_2Cl2_2 to yield O,O-dimethyl thiophosphoryl chloride (DMPTCl):

(CH3O)2PSCl+CH3ONa(CH3O)2PS(O)CH3+NaCl\text{(CH}3\text{O)}2\text{PSCl} + \text{CH}3\text{ONa} \rightarrow \text{(CH}3\text{O)}2\text{PS(O)CH}3 + \text{NaCl}

This exothermic reaction requires cooling (0–10°C) to suppress triester formation. Patent US9556156B2 highlights the use of loop reactors with external heat exchangers to maintain temperature stability, achieving 95% monoester conversion within 3 hours.

Ammonolysis for Final Product Isolation

DMPTCl reacts with ammonium hydroxide (NH4_4OH) or sodium hydroxide (NaOH) to form this compound:

(CH3O)2PS(O)CH3+NH4OH(CH3O)(HS)PO(OCH3)+NH4Cl\text{(CH}3\text{O)}2\text{PS(O)CH}3 + \text{NH}4\text{OH} \rightarrow \text{(CH}3\text{O)(HS)PO(OCH}3) + \text{NH}_4\text{Cl}

The product is extracted into CH2_2Cl2_2, while ammonium chloride precipitates and is removed via filtration. Yields exceed 90% when using stoichiometric NH4_4OH (25% aqueous) at 20–25°C.

Process Optimization and Comparative Analysis

Batch vs. Continuous Processing

Batch Processing

  • Advantages : Suitable for small-scale production; easier impurity control.

  • Disadvantages : Longer cycle times (8–12 hours per batch); higher solvent consumption.

Continuous Processing

  • Advantages : 20–30% higher throughput; reduced solvent waste (Table 1).

  • Case Study : A loop reactor system (Patent TW202012422A) achieved 98% yield by maintaining PSCl3_3 and methanol feeds at 0–5°C.

Table 1: Batch vs. Continuous Process Parameters

ParameterBatch ProcessContinuous Process
Yield90–92%95–98%
Reaction Time8–12 hours3–5 hours
Solvent Consumption5 L/kg product3 L/kg product
Purity98.5%99.2%

Solvent and Catalyst Selection

  • CH2_2Cl2_2 : Stabilizes intermediates, prevents hydrolysis, and facilitates phase separation.

  • MEP Catalyst : Reduces reaction time by 40% compared to non-catalytic routes .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as iron and hydrochloric acid are often used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: By-products such as carbon dioxide and water.

    Reduction: Aminotoluenes and other reduced derivatives.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.

    Medicine: Limited use in medical research, primarily related to its toxicological effects.

    Industry: Widely used in the demolition industry and in the production of explosive devices for military applications.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the 2,4,6-trinitrotoluene molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares [methoxy(sulfanyl)phosphoryl]oxymethane with three related compounds identified in the literature:

Compound Name (IUPAC) Substituents on Phosphoryl Molecular Formula (Estimated) Key Functional Groups
This compound Methoxy, Sulfanyl, Oxymethane C₃H₉O₄PS (est.) P=O, S-, OCH₃
2-{[Methoxy(methyl)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide Methoxy, Methyl C₇H₁₉INO₂PS P=O, S-, Quaternary Ammonium
[Amino(methylsulfanyl)phosphoryl]oxymethane Amino, Methylsulfanyl C₃H₁₀NO₃PS (est.) P=O, NH₂, S-
O-Methyl S-2-(trimethylammonio)ethyl methylphosphonothiolate iodide Methyl, S-ethylammonium C₇H₁₉INO₂PS P=O, S-, Quaternary Ammonium
Key Observations:

Substituent Effects: The target compound’s methoxy and sulfanyl groups contrast with the methyl and quaternary ammonium groups in compounds. The amino-substituted analog () exhibits higher basicity, making it more reactive in acid-catalyzed reactions compared to the target compound .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~156 g/mol) is lower than the quaternary ammonium derivatives (~367 g/mol), which include iodide counterions. This difference reduces solubility in polar solvents for the latter .

Stability and Reactivity

Property This compound Quaternary Ammonium Derivatives Amino-Substituted Analog
Hydrolytic Stability Moderate (sensitive to basic conditions) High (steric protection by ammonium) Low (prone to acid hydrolysis)
Thermal Stability Low (S-P bond cleavage >100°C) Moderate (stable up to 150°C) Moderate
Reactivity with Nucleophiles High (S- group susceptible) Low (steric hindrance from ammonium) High (NH₂ group reactive)
Key Findings:
  • The sulfanyl group in the target compound increases susceptibility to hydrolysis and nucleophilic substitution compared to oxygen analogs.
  • Quaternary ammonium derivatives () exhibit enhanced stability due to steric hindrance, making them more suitable for biomedical applications requiring prolonged activity .

Q & A

Q. What are the primary synthetic routes for [methoxy(sulfanyl)phosphoryl]oxymethane, and what challenges arise during its purification?

Synthesis typically involves reacting methoxyphosphoryl chloride with sodium sulfanylate under anhydrous conditions. Key challenges include controlling side reactions (e.g., hydrolysis of the phosphoryl group) and isolating the product from unreacted starting materials. Purification via fractional crystallization or column chromatography is critical, as residual solvents or byproducts (e.g., disulfides) may interfere with downstream applications. Reaction optimization (e.g., temperature, stoichiometry) is guided by monitoring via 31^{31}P NMR to track phosphorus-containing intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • 1^{1}H/13^{13}C NMR : Identify methoxy (-OCH3_3) and sulfanyl (-SH) protons, with characteristic shifts at ~3.3 ppm (OCH3_3) and ~1.5 ppm (SH). Phosphorus coupling in 1^{1}H NMR may split signals.
  • 31^{31}P NMR : A singlet near 20–30 ppm confirms the phosphoryl center.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C2_2H7_7O3_3PS, exact mass 142.0).
  • FT-IR : Peaks at ~1250 cm1^{-1} (P=O) and ~2550 cm1^{-1} (S-H) are diagnostic .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways by analyzing transition states and electron density maps. For example, sulfur’s nucleophilicity and phosphorus’s electrophilicity are quantified via Fukui indices. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation methods (COSMO). These insights guide experimental design, such as selecting catalysts or optimizing leaving-group activation .

Q. How can contradictory data on the stability of this compound in aqueous media be resolved?

Discrepancies in hydrolysis rates may stem from differences in pH, temperature, or trace metal catalysts. A systematic study should:

  • Vary pH : Use buffered solutions (pH 2–12) to assess acid/base-catalyzed degradation.
  • Monitor kinetics : Employ 31^{31}P NMR or HPLC to quantify degradation products (e.g., phosphoric acid, methane sulfonic acid).
  • Identify catalysts : Add chelating agents (e.g., EDTA) to test for metal-ion-mediated hydrolysis. Conflicting results from prior studies likely arise from uncontrolled variables, which must be rigorously standardized .

Q. What methodologies are suitable for studying the compound’s coordination chemistry with transition metals?

  • X-ray crystallography : Resolve metal-ligand bonding geometry (e.g., P=O→M or S→M coordination).
  • UV-Vis/EPR spectroscopy : Detect d-d transitions or paramagnetic species in complexes.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes. Preliminary studies on analogous phosphorothioates suggest preferential sulfur coordination in Pd(II) and Pt(II) complexes, but phosphorus-oxygen binding dominates with lanthanides .

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